molecular formula C18H23N5O2S B2569033 5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-61-4

5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2569033
CAS RN: 851969-61-4
M. Wt: 373.48
InChI Key: FDBOYXVCVMWXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Derivatives of 1,2,4-triazole, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, suggesting potential utility in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Pharmacological Evaluation

Research into the pharmacological aspects of related compounds has been conducted to assess their potential as therapeutic agents. For example, the evaluation of 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives as selective antagonists for human receptors has shown significant findings. Kakefuda et al. (2002) synthesized a series of these derivatives and found one particular compound to exhibit potent affinity and high selectivity, indicating its promise for further pharmacological development (A. Kakefuda, Takeshi Suzuki, T. Tobe, J. Tsukada, A. Tahara, S. Sakamoto, S. Tsukamoto, 2002).

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds have been a focus of research, aiming to understand their physical-chemical properties better. Wu et al. (2021) synthesized and characterized a compound involving detailed structural analysis through spectroscopy and X-ray crystallography, contributing to the understanding of its potential biological interactions (Qing-mei Wu, Wenjun Ye, Q. Guo, T. Liao, W. Liao, Zhao Chunshen, H. Chai, Zhou Zhixu, 2021).

Molecular Docking and Activity Evaluation

Recent studies have incorporated molecular docking techniques to predict the interaction between synthesized compounds and biological targets. This approach aids in identifying potential inhibitors or agonists for specific proteins, providing a basis for further experimental validation. The study by Wu et al. (2022) is an example, where molecular docking suggested favorable interactions with the SHP2 protein, indicating the compound's potential as an inhibitor (Qing-mei Wu, Zhao Zheng, Wenjun Ye, Q. Guo, T. Liao, Di Yang, Chunshen Zhao, W. Liao, H. Chai, Zhixu Zhou, 2022).

properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-12-19-18-23(20-12)17(24)16(26-18)15(22-9-7-21(2)8-10-22)13-5-4-6-14(11-13)25-3/h4-6,11,15,24H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBOYXVCVMWXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.